REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11][c:12]([N+:14](=[O:15])[O-:16])[cH:13]1.[CH3:17][Si:18]([CH:19]=[N+:20]=[N-:21])([CH3:22])[CH3:23].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:17])[cH:10][cH:11][c:12]([N+:14](=[O:15])[O-:16])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cc([N+](=O)[O-])ccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc([N+](=O)[O-])cc1NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |